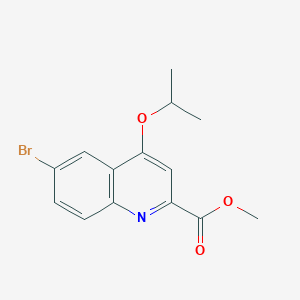
Methyl 6-bromo-4-isopropoxyquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-bromo-4-isopropoxyquinoline-2-carboxylate is a quinoline derivative with a molecular formula of C14H14BrNO3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-bromo-4-isopropoxyquinoline-2-carboxylate typically involves the bromination of a quinoline precursor followed by esterification and isopropoxylation. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the desired reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-bromo-4-isopropoxyquinoline-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding the corresponding quinoline derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of functionalized quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-bromo-4-isopropoxyquinoline-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in the development of new materials and catalysts.
Biology: This compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and inhibition.
Medicine: Quinoline derivatives, including this compound, are explored for their potential as therapeutic agents, particularly in the treatment of infectious diseases and cancer.
Industry: In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Methyl 6-bromo-4-isopropoxyquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and isopropoxy groups can enhance the compound’s binding affinity and specificity for these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-bromo-2-hydroxyquinoline-4-carboxylate: This compound is similar in structure but has a hydroxy group instead of an isopropoxy group.
Methyl 6-bromo-4-hydroxyquinoline-2-carboxylate: Another similar compound with a hydroxy group at a different position.
Uniqueness
Methyl 6-bromo-4-isopropoxyquinoline-2-carboxylate is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications.
Eigenschaften
Molekularformel |
C14H14BrNO3 |
|---|---|
Molekulargewicht |
324.17 g/mol |
IUPAC-Name |
methyl 6-bromo-4-propan-2-yloxyquinoline-2-carboxylate |
InChI |
InChI=1S/C14H14BrNO3/c1-8(2)19-13-7-12(14(17)18-3)16-11-5-4-9(15)6-10(11)13/h4-8H,1-3H3 |
InChI-Schlüssel |
YTGMHMBVKBJVLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=NC2=C1C=C(C=C2)Br)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13904484.png)
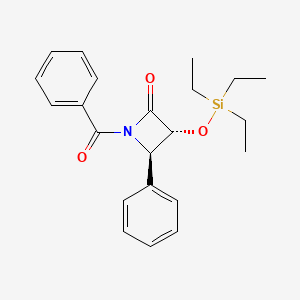
![Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate](/img/structure/B13904489.png)
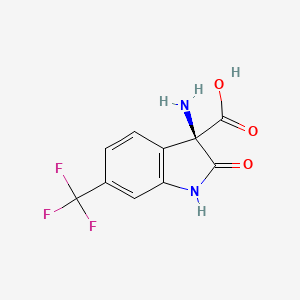
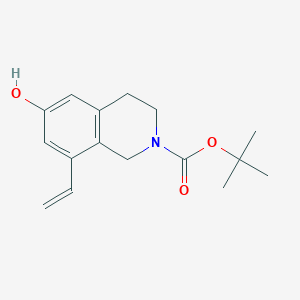
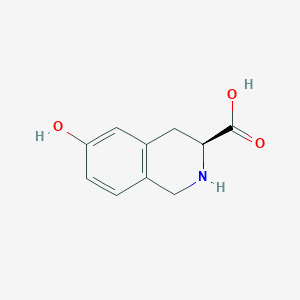

![7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13904523.png)
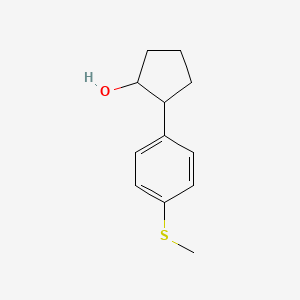
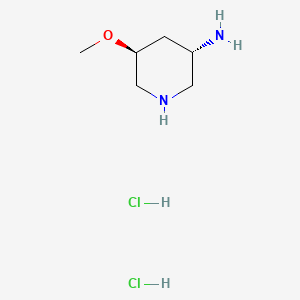
![Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate](/img/structure/B13904538.png)
platinum(II)](/img/structure/B13904557.png)
![5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile](/img/structure/B13904558.png)
